molecular formula C21H18N2O2S3 B2518831 N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 753463-62-6

N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2518831
CAS No.: 753463-62-6
M. Wt: 426.57
InChI Key: YYDIIXBTZSDSOF-YKYHQJSKSA-N
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Description

N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C21H18N2O2S3 and its molecular weight is 426.57. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The specific enzymes, proteins, and other biomolecules that N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide interacts with are yet to be identified.

Molecular Mechanism

Some thiophene derivatives have been found to inhibit mitochondrial complex I

Biological Activity

N-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following molecular formula:

  • Molecular Formula : C₁₅H₁₃N₃O₃S
  • Molecular Weight : 319.404 g/mol
  • CAS Number : 863988-85-6

Research indicates that compounds with a thiazolidinone core exhibit various biological activities, including antitumor and aldose reductase inhibition. The compound's structure suggests potential interactions with biological targets involved in cancer progression and metabolic disorders.

Anticancer Activity

A study investigated the anticancer properties of similar thiazolidinone derivatives. The derivatives were tested against several cancer cell lines, including A549 (lung adenocarcinoma), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma). The most potent derivative demonstrated an IC50 value ranging from 7.0 to 20.3 µM across these cell lines, indicating significant antiproliferative effects .

Table 1: Antiproliferative Activity of Thiazolidinone Derivatives

CompoundA549 IC50 (µM)PC-3 IC50 (µM)HepG2 IC50 (µM)
Compound I7.010.315.8
Epalrestat>20>20>20

Aldose Reductase Inhibition

The compound's structural similarity to known aldose reductase inhibitors suggests potential efficacy in treating diabetic complications. In vitro studies have shown that related thiazolidinones exhibit potent inhibition of aldose reductase with submicromolar IC50 values . Specifically, one derivative was found to be over five times more potent than epalrestat, a clinically used aldose reductase inhibitor.

Table 2: Aldose Reductase Inhibition Potency

CompoundIC50 (µM)
Epalrestat40
Thiazolidinone A8
Thiazolidinone B7

Structure-Activity Relationships (SAR)

The SAR analysis of thiazolidinone derivatives reveals that modifications to the phenyl ring and the thiazolidine core significantly influence biological activity. Key findings include:

  • Substituents on the Phenyl Ring : Electron-withdrawing groups enhance potency.
  • Thiazolidine Modifications : Alterations at the 4-position improve selectivity for aldose reductase over aldehyde reductase .
  • Hydrophobic Interactions : Increased hydrophobicity correlates with improved binding affinity to target enzymes.

Case Studies

Several studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Microtubule Modulation : A derivative was shown to disrupt microtubule dynamics in cancer cells, leading to reduced cell migration and proliferation . This mechanism may be relevant for the compound under discussion.
  • In Vivo Efficacy : Animal models demonstrated reduced tumor growth following treatment with related thiazolidinones, supporting their potential as anticancer agents.

Properties

IUPAC Name

N-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S3/c24-19(16-13-27-17-11-5-4-10-15(16)17)22-23-20(25)18(28-21(23)26)12-6-9-14-7-2-1-3-8-14/h1-3,6-9,12-13H,4-5,10-11H2,(H,22,24)/b9-6+,18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDIIXBTZSDSOF-YKYHQJSKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=CS2)C(=O)NN3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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